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molecular formula C11H14BrN3O B8490638 1-(4-(5-Bromopyridin-3-yl)piperazin-1-yl)ethanone

1-(4-(5-Bromopyridin-3-yl)piperazin-1-yl)ethanone

Cat. No. B8490638
M. Wt: 284.15 g/mol
InChI Key: NKPRUTXDPVEOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

3,5-dibromopyridine (1.233 g, 5.20 mmol), 1-(piperazin-1-yl)ethanone (0.734 g, 5.73 mmol), PdOAc2 (0.117 g, 0.52 mmol), XANTPHOS (0.361 g, 0.62 mmol), Cs2CO3 (5.09 g, 15.61 mmol), 1,4-dioxane as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with the peak at Rf1.24 showed a fragment mass of 284. Evaporated solvent. Residue purified by ISCO (0-20% MeOH in EtOAc )to get the desired product 1-(4-(5-bromopyridin-3-yl)piperazin-1-yl)ethanone (0.470 g, 31.8 %). Trial # 1: 3,5-dibromopyridine (407 mg, 1.72 mmol), 1-(piperazin-1-yl)ethanone (231 mg, 1.81 mmol), PdOAc2 (38.6 mg, 0.17 mmol), XANTPHOS (119 mg, 0.21 mmol), Cs2CO3 (1681 mg, 5.16 mmol), 1,4-dioxane as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with the peak at Rf1.22 showed a fragment mass of 284. Evaporated solvent. Residue purified by ISCO (0-20% MeOH in EtOAc )to get the desired product 1-(4-(5-bromopyridin-3-yl)piperazin-1-yl)ethanone (118mg, 24%).
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0156 mol
Type
reagent
Reaction Step One
Quantity
0.00573 mol
Type
reactant
Reaction Step Two
Quantity
0.0052 mol
Type
reactant
Reaction Step Three
Quantity
0.000625 mol
Type
catalyst
Reaction Step Four
Quantity
0.00052 mol
Type
catalyst
Reaction Step Four

Identifiers

CUSTOM
11
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0156 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.00573 mol
Type
reactant
Smiles
CC(=O)N1CCNCC1
Step Three
Name
Quantity
0.0052 mol
Type
reactant
Smiles
C1=C(C=NC=C1Br)Br
Step Four
Name
Quantity
0.000625 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.00052 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(=O)N1CCN(CC1)C2=CC(=CN=C2)Br
Measurements
Type Value Analysis
YIELD 31.78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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